1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
Description
This compound is a complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, substituted with an isobutyl group at position 4 and a 3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl chain at position 1. Its synthesis likely involves multi-step reactions, including cyclization and substitution processes, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
12-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-21(9-14-35-24)32-22(27-28-26(31)32)7-8-23(33)30-12-10-29(11-13-30)20-6-5-18(3)15-19(20)4/h5-6,9,14-15,17H,7-8,10-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERIQRKCQVDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2,4-dimethylphenylamine with piperazine under appropriate conditions.
Construction of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of suitable precursors to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core.
Coupling Reactions: The piperazine intermediate is then coupled with the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core using appropriate coupling reagents and conditions.
Final Modifications:
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds, forming new C-C or C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new industrial chemicals or catalysts.
Mechanism of Action
The mechanism of action of 1-{3-[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-4-ISOBUTYLTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound’s structural complexity necessitates comparison with analogues sharing core motifs:
- Thienotriazolopyrimidinone Core: Similar to pyranopyrazole derivatives (e.g., ’s 4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile), which exhibit bioactivity via heterocyclic stabilization .
- Piperazino Substituent: Compounds like 5-(4-[(2,4-dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone () share piperazine-linked aromatic groups, influencing solubility and receptor binding .
- Isobutyl Group: Comparable to alkyl chains in ’s pyrrolidin-1-yl-but-2-enoic acid derivatives, which modulate lipophilicity .
Data Table: Structural and Physicochemical Comparison
*Calculated based on standard atomic weights.
Research Findings and Functional Comparisons
Electronic and Structural Similarity Principles
- Isoelectronicity vs. Geometry: While the target compound and ’s pyridazinone derivative share piperazine groups, differences in core geometry (pyridazinone vs. thienotriazolopyrimidinone) may alter reactivity and binding modes, underscoring ’s emphasis on structural geometry over mere electronic similarity .
- "Read-Across" Predictions : ’s approach infers that the 2,4-dimethylphenyl group in the target compound may enhance metabolic stability compared to ’s dichlorophenyl-sulfonyl group, which is bulkier and more electronegative .
Challenges and Limitations in Comparison
- Structural Geometry: highlights that even isoelectronic compounds (e.g., pyridazinone vs. pyrimidinone cores) may diverge in reactivity due to ring strain or torsional effects .
- Synthetic Accessibility: The target compound’s multi-step synthesis (implied in ) contrasts with simpler one-pot reactions for pyranopyrazoles (), impacting scalability .
Biological Activity
The compound 1-{3-[4-(2,4-dimethylphenyl)piperazino]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-e][1,2,4]triazolo framework fused with a pyrimidine moiety. Its structural complexity contributes to its diverse biological activities. The presence of the piperazine ring and various substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 5.2 |
| Human Lung Adenocarcinoma | 7.8 |
| Human Breast Cancer | 6.5 |
| Human Ovarian Cancer | 4.9 |
These results indicate that the compound may inhibit tumor growth effectively through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both bacterial and fungal strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 14 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could influence pathways such as PI3K/Akt and MAPK which are critical in cancer progression.
- DNA Intercalation : The heterocyclic structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
- Antimicrobial Evaluation : Another study assessed its antimicrobial activity using disk diffusion methods against clinical isolates of bacteria and fungi. The compound showed promising results comparable to standard antibiotics.
Q & A
Q. How do hybrid QM/MM models elucidate reaction mechanisms for this compound?
- Workflow :
- Quantum Mechanics (QM) : Calculate electronic structures of reactive intermediates (e.g., enolate formation during cyclization).
- Molecular Mechanics (MM) : Simulate solvent effects and steric hindrance in the piperazine side chain.
- Validation : Match computed activation energies with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
